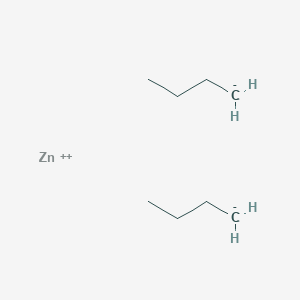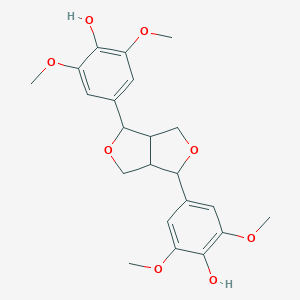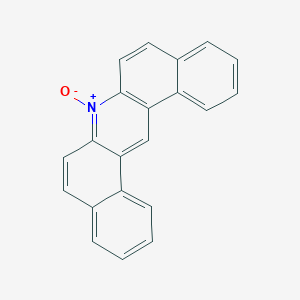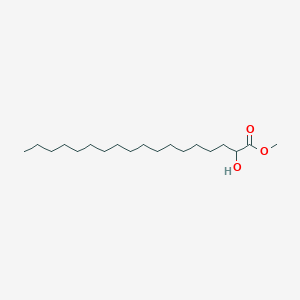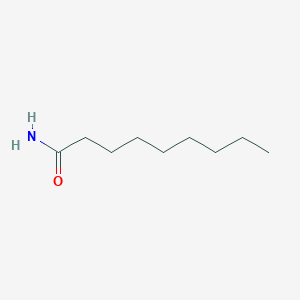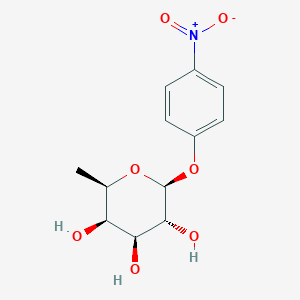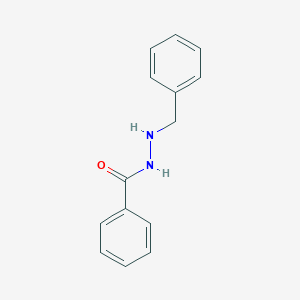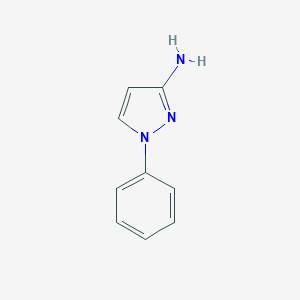
1-Phenyl-1H-pyrazol-3-amine
Descripción general
Descripción
1-Phenyl-1H-pyrazol-3-amine is a conjugated phenyl pyrazole compound . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . An efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, is described .Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-pyrazol-3-amine is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They react with other compounds to form new substances. For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield new compounds .Physical And Chemical Properties Analysis
The empirical formula of 1-Phenyl-1H-pyrazol-3-amine is C9H9N3. Its molecular weight is 159.19 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Ketene Aminal Derivatives : It's used in the efficient one-pot synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries, offering advantages in efficiency and environmental friendliness. These compounds are potential candidates for drug discovery (Yu et al., 2013).
Studies on Reductive Cyclization in Pyrazole Derivatives : Analysis of pyrazole derivatives, including 1-Phenyl-1H-pyrazol-3-amine, for understanding the impact of intramolecular hydrogen bonding on reductive cyclization processes (Szlachcic et al., 2020).
Molecular Structure and IR Frequencies Studies : Theoretical explorations have been conducted on the molecular structure and IR frequencies of similar pyrazole derivatives, contributing to understanding their chemical reactivity and charge transfer properties (Shukla et al., 2015).
Asymmetric Allylic Amination with Pyrazole Ligands : It's been studied in the context of palladium-catalyzed asymmetric allylic amination using chiral pyrazole ligands. This research helps in understanding the steric control of ligands in catalytic reactions (Togni et al., 1996).
Antioxidant and Anti-inflammatory Activities : Novel pyrazol-3-one derivatives, including this compound, have been synthesized and tested for their antioxidant and anti-inflammatory activities, highlighting their potential in pharmaceutical applications (Unnisa et al., 2021).
Molecular Docking and DNA Binding Studies : This compound is part of studies involving the design, synthesis, and characterization of biologically active derivatives for understanding their interaction with DNA and their potential biological activities (Sandhya et al., 2021).
Spectroscopic and Theoretical Investigations : Its derivatives have been synthesized and characterized for understanding their structural, vibrational, and electronic properties (Özkınalı et al., 2018).
Use in Fluorescent Properties and Phase Behavior Studies : The compound has been used in the study of the synthesis, crystal structure, and fluorescent properties of pyrazole derivatives, highlighting its application in material sciences (Hiscock et al., 2019).
Propiedades
IUPAC Name |
1-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQFSUKXGGGGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344077 | |
| Record name | 1-Phenyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-pyrazol-3-amine | |
CAS RN |
1128-56-9 | |
| Record name | 1-Phenyl-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

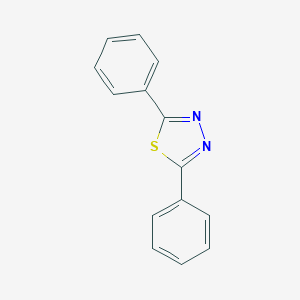
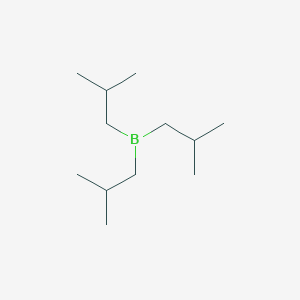
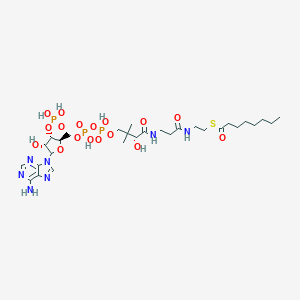

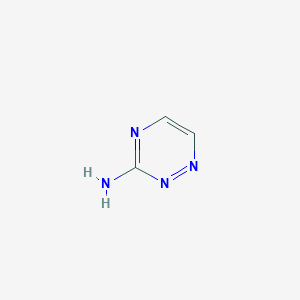
![N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide](/img/structure/B72009.png)
